

# Initial characterization of 3-Nitrophenylacetonitrile

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## Compound of Interest

Compound Name: *3-Nitrophenylacetonitrile*

Cat. No.: *B014267*

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An In-depth Technical Guide to the Initial Characterization of **3-Nitrophenylacetonitrile**

## Abstract

**3-Nitrophenylacetonitrile** is an organic compound of interest in various synthetic applications, serving as a versatile building block for the preparation of pharmaceutical intermediates, dyes, and other complex organic molecules. This document provides a comprehensive technical overview of its initial characterization, consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Detailed experimental methodologies and workflows are presented to guide researchers and drug development professionals in its handling and application.

## Physicochemical Properties

**3-Nitrophenylacetonitrile** is a pale yellow to light brown crystalline solid at room temperature. [1] Its core structure consists of a phenylacetonitrile scaffold with a nitro group substituted at the meta-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Nitrophenylacetonitrile**

Property	Value	Reference
CAS Number	<b>621-50-1</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	162.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Pale Yellow to Light Brown Solid	<a href="#">[1]</a>
Melting Point	60-62 °C (lit.)	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	180 °C @ 3 mmHg (lit.)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	~1.326 g/cm <sup>3</sup> (rough estimate)	<a href="#">[1]</a>
Solubility	Soluble in Chloroform, Ethyl Acetate	<a href="#">[1]</a>

| InChIKey | WAVKEPUFQMUGBP-UHFFFAOYSA-N |[\[1\]](#) |

## Synthesis and Purification

The most common method for preparing **3-Nitrophenylacetonitrile** is through the direct nitration of phenylacetonitrile using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of isomers, which can be separated and purified.

## Experimental Protocol: Synthesis via Nitration

Materials:

- Phenylacetonitrile
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Deionized Water

- Sodium Bicarbonate (Saturated Solution)
- Brine (Saturated NaCl Solution)
- Anhydrous Magnesium Sulfate
- Ethanol
- Dichloromethane

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.
- Substrate Addition: Slowly add phenylacetonitrile to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
- Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath. Add this nitrating mixture dropwise from the dropping funnel to the phenylacetonitrile solution. Maintain the reaction temperature below 10 °C throughout the addition.
- Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.
- Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.
- Workup: Filter the crude solid product and wash it with cold deionized water until the washings are neutral. Further wash with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **3-Nitrophenylacetonitrile**. Dry the purified crystals under a vacuum.

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Caption: General workflow for the synthesis and purification of **3-Nitrophenylacetonitrile**.

## Spectroscopic Characterization

The structural confirmation of synthesized **3-Nitrophenylacetonitrile** relies on standard spectroscopic techniques.<sup>[3]</sup> A summary of the available spectral data types is provided in Table 2.

Table 2: Summary of Spectroscopic Data for **3-Nitrophenylacetonitrile**

Technique	Purpose	Reference
<sup>1</sup> H NMR	<b>Elucidation of proton environment and aromatic substitution pattern.</b>	[3]
<sup>13</sup> C NMR	Determination of the number and type of carbon atoms.	[3][4]
FT-IR	Identification of key functional groups (C≡N, NO <sub>2</sub> ).	[3]
Mass Spectrometry (MS)	Confirmation of molecular weight and fragmentation pattern.	[4]

| Raman Spectroscopy | Complementary vibrational data to IR. |<sup>[3]</sup> |

## Experimental Protocols: Spectroscopic Analysis

### 3.1.1 NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve 5-10 mg of purified **3-Nitrophenylacetonitrile** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

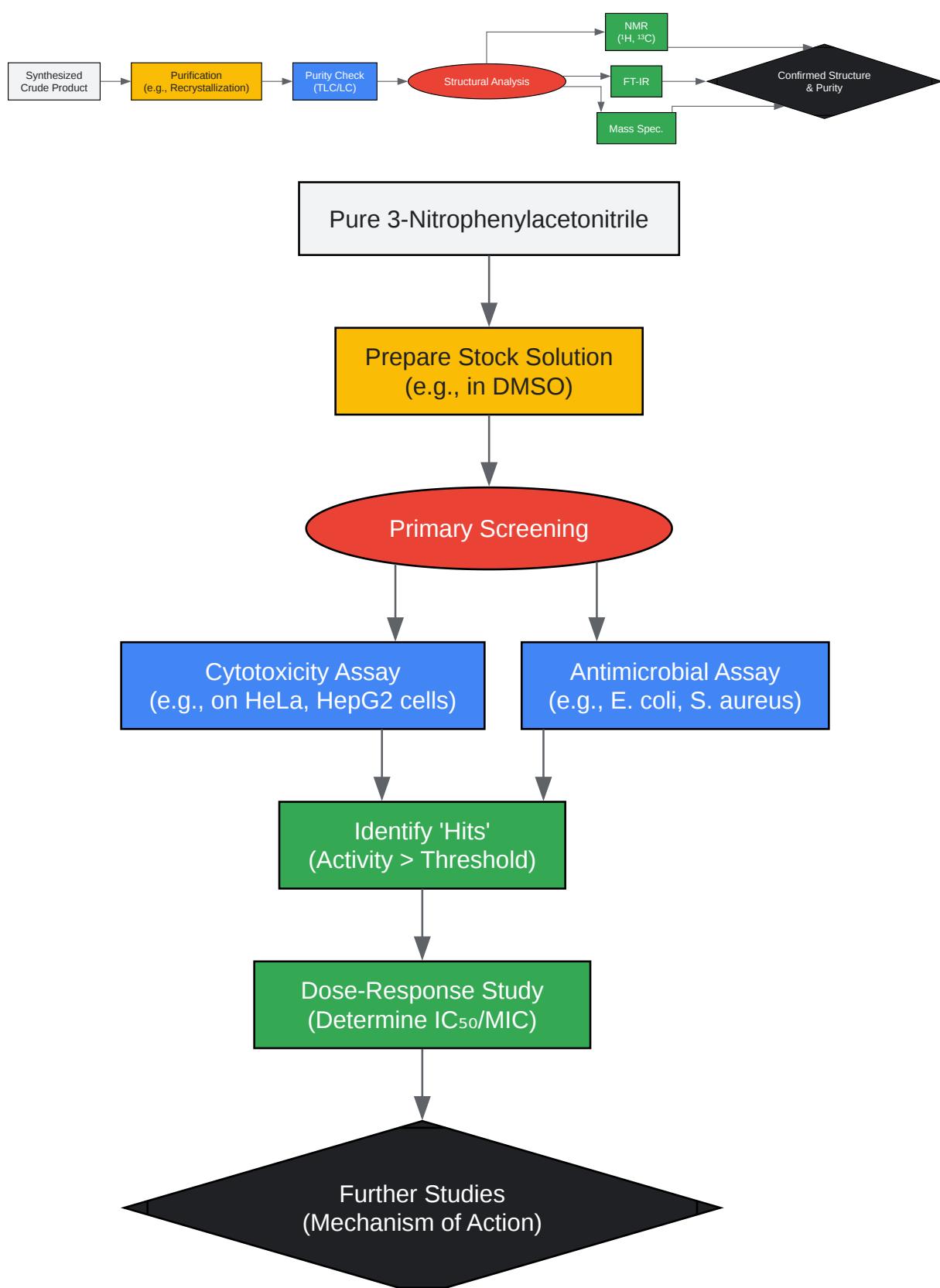
- Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For  $^1\text{H}$  NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, use a proton-decoupled sequence with a wider spectral width and a longer relaxation delay (e.g., 5 seconds).
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

### 3.1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Data Acquisition: Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Acquire a background spectrum of the empty accessory first and subtract it from the sample spectrum.
- Analysis: Identify characteristic absorption bands for the nitrile ( $\text{C}\equiv\text{N}$ ) and nitro ( $\text{NO}_2$ ) functional groups.

### 3.1.3 Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
- Data Acquisition: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any volatile impurities. Use Electron Ionization (EI) at 70 eV.
- Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight (162.15) and characteristic fragmentation patterns.



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